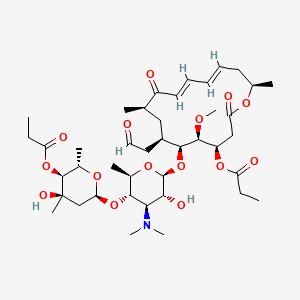

Midecamycin A3

Description

Midecamycin A3 has been reported in Streptomyces mycarofaciens with data available.

Properties

CAS No. |

36025-69-1 |

|---|---|

Molecular Formula |

C41H65NO15 |

Molecular Weight |

812.0 g/mol |

IUPAC Name |

[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |

InChI |

InChI=1S/C41H65NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-27,29,33-40,48-49H,11-12,16,18,20-22H2,1-10H3/b14-13+,17-15+/t23-,24-,25-,26+,27+,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 |

InChI Key |

POOQYAXQHUANTP-BCGBQJBESA-N |

Isomeric SMILES |

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)C |

Canonical SMILES |

CCC(=O)OC1CC(=O)OC(CC=CC=CC(=O)C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Midecamycin A3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin A3, a component of the midecamycin complex, is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens. Like other macrolide antibiotics, its primary therapeutic action lies in the potent inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, inhibitory actions, and the experimental methodologies used to elucidate these functions. The information presented herein is intended to support further research and drug development efforts in the field of antibacterial therapeutics.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The central mechanism of action of this compound is the targeted inhibition of protein synthesis in susceptible bacteria. This is achieved through a specific interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Molecular Target: The 50S Ribosomal Subunit

This compound specifically binds to the large 50S subunit of the bacterial 70S ribosome.[1][2] This specificity for the bacterial ribosome over the eukaryotic 80S ribosome is a key factor in its selective toxicity against bacteria. The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges from the ribosome.[3]

Key interaction points for macrolides have been identified within the 23S rRNA of the 50S subunit, particularly in domain V, near the peptidyl transferase center (PTC).[4] While the precise crystallographic structure of this compound bound to the ribosome is not widely available, molecular docking studies and data from other 16-membered macrolides suggest that it establishes critical contacts with specific nucleotides in this region, such as C2611.[2]

Inhibition of Peptide Elongation

By binding within the NPET, this compound physically obstructs the path of the elongating polypeptide chain.[3] This steric hindrance prevents the nascent peptide from progressing through the tunnel, leading to a cascade of inhibitory effects:

-

Inhibition of Translocation: The blockage of the exit tunnel interferes with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.

-

Prevention of Peptide Bond Formation: The obstruction can allosterically affect the conformation of the PTC, thereby inhibiting the formation of new peptide bonds.

-

Premature Dissociation of Peptidyl-tRNA: The stalled ribosome is prone to the premature release of the incomplete polypeptide chain still attached to its transfer RNA (peptidyl-tRNA), a phenomenon known as "peptidyl-tRNA drop-off".[5]

This multi-faceted inhibition of protein elongation ultimately leads to a bacteriostatic effect, halting the growth and replication of the bacteria. At higher concentrations or under specific conditions, this can become bactericidal.

Signaling Pathway of this compound Action

The primary mechanism of this compound is direct inhibition of a fundamental cellular process rather than modulation of a complex signaling cascade. The "pathway" can be visualized as a direct inhibitory action on the ribosome.

Caption: Direct inhibitory action of this compound on the bacterial ribosome.

Quantitative Data on this compound Activity

Precise quantitative data for this compound, such as IC50 values for in vitro translation inhibition and Kd values for ribosome binding, are not extensively reported in publicly available literature. The following tables provide representative data for macrolide antibiotics to illustrate the typical effective concentrations and binding affinities.

Table 1: Representative In Vitro Protein Synthesis Inhibition

| Compound | Assay System | IC50 (µM) | Reference Organism |

| Tilmicosin | In vitro transcription/translation | 0.36 ± 0.02 | E. coli |

| Tulathromycin | In vitro transcription/translation | 0.26 ± 0.05 | E. coli |

| Tylosin | In vitro transcription/translation | 0.31 ± 0.05 | E. coli |

| Tildipirosin | In vitro transcription/translation | 0.23 ± 0.01 | E. coli |

| Data from Vester and Douthwaite (2001) for illustrative purposes.[6] |

Table 2: Representative Ribosome Binding Affinity

| Compound | Method | Kd (nM) | Reference Organism |

| Erythromycin | Equilibrium Binding | 4.9 ± 0.6 | S. pneumoniae |

| Solithromycin | Equilibrium Binding | 5.1 ± 1.1 | S. pneumoniae |

| Data from Sothiselvam et al. (2014) for illustrative purposes.[7] |

Table 3: Minimum Inhibitory Concentrations (MICs) of Midecamycin Against Key Pathogens

| Organism | Strain | MIC (µg/mL) |

| Mycoplasma hominis | PG21 | >64 (Resistant to Midecamycin Diacetate) |

| Mycoplasma fermentans | PG18 | 0.5 (Susceptible to Midecamycin Diacetate) |

| Data from Bébéar et al. (2003) for Midecamycin Diacetate.[8] |

Note: The provided quantitative data are for related macrolide compounds and are intended to be illustrative of the expected potency of this compound. Specific experimental determination for this compound is required for precise values.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of macrolide antibiotics like this compound.

Protocol 1: In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay quantifies the ability of a compound to inhibit protein synthesis in a cell-free system.

Workflow Diagram:

Caption: Workflow for an in vitro transcription-translation inhibition assay.

Methodology:

-

Preparation of Cell-Free Extract: Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli MRE600) known to be sensitive to macrolides.

-

DNA Template: Use a plasmid DNA template encoding a reporter protein, such as firefly luciferase or Green Fluorescent Protein (GFP), under the control of a bacterial promoter.

-

Reaction Setup: In a microtiter plate, set up reaction mixtures containing the S30 extract, the DNA template, a mixture of amino acids (one of which may be radiolabeled, e.g., [35S]-methionine, for an alternative detection method), and an energy source (ATP, GTP).

-

Compound Addition: Add this compound at a range of concentrations to the reaction wells. Include a positive control (no antibiotic) and a negative control (no DNA template).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes) to allow for transcription and translation.[8]

-

Detection:

-

For a luciferase reporter, add the luciferin substrate and measure the resulting luminescence using a luminometer.

-

For a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

For radiolabeled amino acids, precipitate the synthesized proteins using trichloroacetic acid (TCA), collect on a filter, and quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the positive control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Protocol 2: Ribosome Binding Assay using Fluorescence Polarization (FP)

This competitive assay measures the ability of a test compound to displace a fluorescently labeled macrolide from the ribosome, allowing for the determination of its binding affinity (Kd).

Workflow Diagram:

Caption: Workflow for a fluorescence polarization-based ribosome binding assay.

Methodology:

-

Reagent Preparation:

-

Isolate 70S ribosomes from a susceptible bacterial strain.

-

Synthesize or obtain a fluorescently labeled macrolide (the "tracer"), such as BODIPY-erythromycin.

-

Prepare a binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20).[2]

-

-

Assay Setup: In a low-binding microtiter plate, add the purified ribosomes and the fluorescent tracer at fixed concentrations.

-

Competitive Binding: Add this compound at a range of concentrations to compete with the tracer for binding to the ribosome. Include controls for no competitor (maximum polarization) and a high concentration of an unlabeled macrolide like erythromycin to determine the baseline (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 2 hours) to allow the binding to reach equilibrium.[2]

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: Plot the measured polarization values against the concentration of this compound. Fit the data to a competitive binding model to calculate the Ki or Kd value for this compound.

Conclusion

This compound exerts its antibacterial effect through a well-defined mechanism: the inhibition of protein synthesis via binding to the 50S ribosomal subunit. By obstructing the nascent peptide exit tunnel, it effectively halts the elongation of polypeptide chains, leading to bacterial growth arrest. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of new macrolide antibiotics. Further research to obtain specific quantitative data for this compound and to elucidate its precise interactions with the ribosomal binding site through high-resolution structural studies will be invaluable in optimizing its therapeutic potential and overcoming emerging resistance.

References

- 1. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Article [protein.bio.msu.ru]

- 4. In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 7. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

Midecamycin A3: A Technical Guide to its Discovery, Origin, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midecamycin A3 is a macrolide antibiotic belonging to the 16-membered ring family, produced by the bacterium Streptomyces mycarofaciens. As a minor component of the midecamycin complex, it has garnered interest for its potential antibacterial activities. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthetic pathway of this compound. It includes a detailed examination of the experimental protocols used for its isolation and quantification, a summary of key quantitative data, and a proposed biosynthetic pathway, visualized using the DOT language. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antibiotics.

Discovery and Origin

Midecamycin was first identified as a macrolide antibiotic complex produced by a novel species of actinomycetes, named Streptomyces mycarofaciens.[1] The major component of this complex was designated Midecamycin A1, with several other related compounds identified as minor components, including Midecamycin A2, A3, and A4.[1] this compound, a 16-membered macrolide, exhibits antibacterial properties by inhibiting bacterial protein synthesis.[2][3] Like other macrolides, its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C41H65NO15 | |

| Molecular Weight | 811.95 g/mol | |

| Appearance | White powder | [1] |

| Melting Point | 122-125 °C | [1] |

| UV max (ethanol) | 280 nm | [1] |

| pKa' (50% aq ethanol) | 7.0 | [1] |

Experimental Protocols

Isolation and Purification of this compound

Experimental Workflow: Isolation of this compound

Caption: General workflow for the isolation of this compound.

-

Fermentation: Streptomyces mycarofaciens is cultured in a suitable fermentation medium to promote the production of the midecamycin complex.

-

Extraction: The fermentation broth is separated from the mycelia by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate to partition the midecamycin components into the organic phase.

-

Chromatography: The concentrated organic extract is subjected to column chromatography, typically using silica gel, to separate the different midecamycin analogues. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Quantitative Analysis of this compound by HPLC-DAD

A validated high-performance liquid chromatography with a diode-array detector (HPLC-DAD) method can be used for the quantitative analysis of this compound.

Table 2: HPLC-DAD Parameters for this compound Quantification

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient of acetonitrile and an aqueous buffer |

| Flow Rate | Typically 1.0 mL/min |

| Column Temperature | Controlled, e.g., 30°C |

| Detection Wavelength | 280 nm for this compound |

| Injection Volume | 10-20 µL |

Method Validation:

-

Linearity: The method should be linear over a defined concentration range.

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified.

-

Accuracy: Determined by recovery studies.

-

Precision: Assessed by repeatability and intermediate precision.

Biosynthesis of this compound

The biosynthesis of this compound, like other macrolides, originates from the polyketide pathway. The core macrolactone ring is assembled by a Type I polyketide synthase (PKS). This large, modular enzyme complex catalyzes the sequential condensation of small carboxylic acid-derived extender units.

The biosynthesis of the 16-membered macrolide ring of midecamycin likely involves a modular PKS that utilizes acetyl-CoA as a starter unit and a combination of malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA as extender units. Following the formation of the polyketide chain, it undergoes cyclization to form the macrolactone ring. Subsequent tailoring reactions, including glycosylation and acylation, lead to the final this compound structure.

A key enzyme in the final steps of midecamycin biosynthesis is a 3-O-acyltransferase, encoded by the mdmB gene, which is responsible for the acylation of the macrolide ring.

Proposed Biosynthetic Pathway of this compound

Caption: A proposed biosynthetic pathway for this compound.

Regulation of Midecamycin Biosynthesis

The production of midecamycin in Streptomyces mycarofaciens is likely controlled by a complex regulatory network, typical for secondary metabolite biosynthesis in actinomycetes. This network ensures that antibiotic production occurs at the appropriate growth phase and in response to specific environmental cues.

Key regulatory elements in Streptomyces often include:

-

Pathway-specific regulators: Genes located within the midecamycin biosynthetic gene cluster that directly control the expression of the biosynthetic genes. These often belong to the Streptomyces antibiotic regulatory protein (SARP) family.

-

Two-component systems: These systems consist of a sensor kinase and a response regulator that allow the bacterium to sense and respond to external signals.

-

Global regulators: Proteins that control the expression of multiple secondary metabolite gene clusters in response to nutrient availability and other physiological signals.

-

Small molecule effectors: Molecules such as gamma-butyrolactones can act as signaling molecules to coordinate antibiotic production within a population.

Signaling Pathway for Midecamycin Regulation

References

- 1. [Acylation specificity of midecamycin 3-O-acyltransferase within Streptomyces spiramyceticus F21] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Organization of the biosynthetic gene cluster for the polyketide anthelmintic macrolide avermectin in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

Midecamycin A3: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Midecamycin A3, a 16-membered macrolide antibiotic. It details its chemical structure, physicochemical properties, mechanism of action, and established experimental protocols for its analysis and biological evaluation.

Core Chemical Identity and Properties

This compound is a minor component of the midecamycin complex, a macrolide antibiotic produced by the fermentation of Streptomyces mycarofaciens.[1][2] It is distinguished from other components, such as the major component Midecamycin A1, by its unique UV absorption characteristics.[3]

Chemical Structure

The chemical structure of this compound is presented below.

IUPAC Name: [(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate.[4]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C41H65NO15 | [4] |

| Molecular Weight | ~814.0 g/mol | [3][5] |

| Monoisotopic Mass | 811.4354 Da | [4] |

| Melting Point | 122-125 °C | [1][6] |

| pKa' | 7.0 (in 50% aq. ethanol) | [1] |

| UV Maximum (λmax) | 280 nm (in ethanol) | [1][3][7] |

| Solubility | Soluble in DMSO, ethanol, methanol, acetone, chloroform, ethyl acetate, benzene, ethyl ether, and acidic water. Practically insoluble in n-hexane, petroleum ether, and water. | [1][8][9] |

Pharmacology and Mechanism of Action

This compound, as a member of the macrolide antibiotic class, functions by inhibiting bacterial protein synthesis.[5][9][10]

Mechanism of Action

The primary mechanism of action involves the reversible binding to the P-site on the 50S subunit of the bacterial ribosome.[2][3][5][11][12] This binding interferes with protein synthesis by blocking peptide bond formation and the translocation step in the elongation of the polypeptide chain.[3][5][10] This action is primarily bacteriostatic but can be bactericidal at higher concentrations, depending on the bacterial species.

References

- 1. Midecamycins [drugfuture.com]

- 2. mdpi.com [mdpi.com]

- 3. Buy Midecamycin | 35457-80-8 | >90% [smolecule.com]

- 4. PubChemLite - this compound (C41H65NO15) [pubchemlite.lcsb.uni.lu]

- 5. Midecamycin | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Midecamycin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Midecamycin | Antibiotic | Antibacterial | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is Midecamycin Acetate used for? [synapse.patsnap.com]

- 12. What is the mechanism of Midecamycin Acetate? [synapse.patsnap.com]

Midecamycin A3: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial properties of Midecamycin A3, a 16-membered macrolide antibiotic. The document details its spectrum of activity, mechanism of action, and the methodologies used to determine its efficacy.

Antibacterial Spectrum of Midecamycin and its Derivatives

Midecamycin exhibits a broad spectrum of activity, primarily against Gram-positive bacteria and some Gram-negative species.[1] While specific quantitative data for this compound is limited in publicly available literature, the activity of the parent compound, Midecamycin, and its acetate and diacetate derivatives provide a strong indication of its antibacterial profile. Midecamycin has been shown to inhibit the majority of streptococci, staphylococci, and strains of Haemophilus and Listeria at concentrations of less than 3.1 µg/mL.[2]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Midecamycin and its derivatives against various clinical isolates.

| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-Positive Bacteria | ||||

| Streptococcus pyogenes | Midecamycin diacetate | ≤0.06 | ||

| Staphylococcus spp. (erythromycin-inducible resistance) | Midecamycin acetate | Retained Activity | ||

| Gram-Negative Bacteria | ||||

| Haemophilus influenzae | Midecamycin | <3.1 | ||

| Atypical Bacteria | ||||

| Mycoplasma pneumoniae | Midecamycin | 8 | ||

| Mycoplasma pneumoniae | Midecamycin diacetate | ≤0.015 | ≤0.015 | |

| Mycoplasma hominis | Midecamycin | 2 | ||

| Ureaplasma spp. | Midecamycin | 0.5 | ||

| Chlamydia pneumoniae | Midecamycin diacetate | 0.5 |

Mechanism of Action

Midecamycin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[3] This is achieved through its binding to the 50S subunit of the bacterial ribosome. This interaction blocks the exit tunnel for the nascent polypeptide chain, thereby preventing the elongation of the protein.

Mechanism of action of this compound.

Bacterial Resistance Mechanisms

Resistance to macrolides, including Midecamycin, can occur through several mechanisms:

-

Target Site Modification: Methylation of the 23S rRNA within the 50S ribosomal subunit can reduce the binding affinity of the antibiotic.

-

Active Efflux: Bacteria may acquire genes encoding for efflux pumps that actively transport the antibiotic out of the cell.

-

Enzymatic Inactivation: Production of enzymes such as esterases or phosphotransferases can modify and inactivate the antibiotic.

Bacterial resistance mechanisms to Midecamycin.

Experimental Protocols for MIC Determination

The Minimum Inhibitory Concentration (MIC) of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. The two primary methods for determining the MIC are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

Protocol:

-

Prepare Antibiotic Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

-

Prepare Serial Dilutions: Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate.

-

Prepare Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.

Broth Microdilution Workflow.

Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test bacterium.

Protocol:

-

Prepare Antibiotic-Agar Plates: Prepare a series of molten Mueller-Hinton Agar (MHA) tubes. Add appropriate volumes of a stock this compound solution to each tube to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This suspension can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculate Plates: Spot the standardized bacterial inoculum onto the surface of the antibiotic-containing agar plates, as well as a growth control plate (no antibiotic). A multipoint inoculator can be used for this purpose.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Agar Dilution Workflow.

Conclusion

This compound, as a member of the 16-membered macrolide class, demonstrates significant antibacterial activity, particularly against Gram-positive and atypical bacteria. Understanding its spectrum of activity, mechanism of action, and potential for resistance is crucial for its effective application in research and drug development. The standardized protocols for MIC determination provide a reliable framework for evaluating its in vitro efficacy against a wide range of bacterial pathogens. Further research to establish a more comprehensive MIC profile specifically for this compound would be beneficial for the scientific community.

References

Midecamycin A3: An In-depth Technical Guide to its Ribosomal Binding Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin A3 is a 16-membered macrolide antibiotic, a class of drugs renowned for their efficacy against a broad spectrum of bacterial pathogens. These antibiotics function by inhibiting protein synthesis, a fundamental process for bacterial survival and proliferation. The specificity of macrolides for the bacterial ribosome over its eukaryotic counterpart makes them valuable therapeutic agents. This technical guide provides a comprehensive overview of the ribosomal binding site of this compound, its mechanism of action, and the experimental methodologies employed to elucidate these interactions.

Midecamycin, and by extension this compound, exerts its bacteriostatic effect by targeting the large (50S) ribosomal subunit.[1] By binding within the nascent peptide exit tunnel (NPET), it physically obstructs the passage of the elongating polypeptide chain, thereby stalling protein synthesis.[1] The precise interactions with ribosomal RNA (rRNA) and, to a lesser extent, ribosomal proteins, are critical for its antibacterial activity. Understanding the intricacies of this binding site is paramount for the development of novel macrolide derivatives that can overcome existing resistance mechanisms.

The this compound Ribosomal Binding Site

The binding site for this compound, consistent with other 16-membered macrolides, is located within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This tunnel serves as the conduit for the newly synthesized polypeptide chain to emerge from the ribosome. The primary interacting component is the 23S rRNA, with specific nucleotides in Domain V and Domain II playing a crucial role.

Key Interacting Ribosomal Components:

| Component | Region/Residue (E. coli numbering) | Role in Binding |

| 23S rRNA (Domain V) | A2058, A2059 | Form a critical part of the binding pocket, providing key interaction points for the macrolide core. |

| U2609 | Involved in interactions with specific macrolide derivatives and can be a site for resistance mutations. | |

| 23S rRNA (Domain II) | Helix 35 | Contributes to the overall binding affinity and stabilization of the drug-ribosome complex. |

| Ribosomal Protein L4 | Loop region | Forms part of the NPET wall and may have allosteric effects on the rRNA binding pocket. |

| Ribosomal Protein L22 | Loop region | Contributes to the constriction of the NPET and can influence macrolide binding and action. |

Mechanism of Action

The binding of this compound within the NPET leads to the inhibition of protein synthesis primarily through steric hindrance. The bulky macrolide molecule partially occludes the tunnel, preventing the passage of the nascent polypeptide chain once it reaches a certain length. This leads to the premature dissociation of peptidyl-tRNA from the ribosome. The action of macrolides can be context-specific, with the efficiency of translation arrest being dependent on the amino acid sequence of the nascent peptide.

A critical aspect of this compound's interaction with the ribosome is the role of its sugar moieties. Evidence suggests that modification of these sugars, for instance, through glycosylation at the 2'-O position, leads to the inactivation of the antibiotic.[1] This highlights the importance of these specific chemical groups in establishing the necessary contacts within the ribosomal binding pocket for effective inhibition.

Quantitative Data

Typical IC50 Values for Macrolide-Induced Protein Synthesis Inhibition:

| Macrolide Class | Organism | Typical IC50 Range (µM) |

| 14-membered (e.g., Erythromycin) | E. coli (cell-free) | 1 - 10 |

| 15-membered (e.g., Azithromycin) | E. coli (cell-free) | 0.5 - 5 |

| 16-membered (e.g., Midecamycin) | E. coli (cell-free) | 0.1 - 2 |

| Ketolides | E. coli (cell-free) | < 1 |

Note: These are general ranges, and specific values can vary depending on the experimental conditions and the specific bacterial strain.

Experimental Protocols

Several experimental techniques are pivotal in studying the interaction of this compound with the ribosome. Below are detailed methodologies for key experiments, which can be adapted for this compound.

Fluorescence Polarization Assay for Binding Affinity

This assay measures the binding of a ligand to a macromolecule by detecting changes in the polarization of emitted light from a fluorescently labeled probe. In a competition assay format, the displacement of a fluorescently labeled macrolide by unlabeled this compound can be used to determine its binding affinity.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of a fluorescently labeled macrolide (e.g., BODIPY-erythromycin) in DMSO.

-

Prepare a series of dilutions of unlabeled this compound in the assay buffer.

-

Prepare a solution of purified 70S ribosomes from a susceptible bacterial strain (e.g., E. coli) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black plate, add the fluorescently labeled macrolide probe to each well at a fixed concentration.

-

Add the serially diluted this compound to the wells.

-

Initiate the binding reaction by adding the 70S ribosome solution to each well.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki (and subsequently Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Ribosomal Footprinting

Ribosomal footprinting is a powerful technique to map the precise location of ribosomes on mRNA. When used in conjunction with antibiotic treatment, it can reveal the specific codons where the ribosome stalls in the presence of the drug.

Protocol:

-

Cell Culture and Treatment:

-

Grow a bacterial culture to mid-log phase.

-

Treat the culture with a sub-lethal concentration of this compound for a short period.

-

Rapidly harvest the cells by flash-freezing to preserve the ribosome-mRNA complexes.

-

-

Lysate Preparation and Nuclease Digestion:

-

Lyse the cells under conditions that maintain the integrity of the ribosomes.

-

Treat the lysate with RNase I to digest the mRNA regions not protected by ribosomes.

-

-

Monosome Isolation:

-

Isolate the 70S monosomes containing the protected mRNA fragments (footprints) using sucrose gradient centrifugation.

-

-

Footprint Extraction and Library Preparation:

-

Extract the RNA from the monosome fraction.

-

Purify the ribosome-protected footprints (typically 20-30 nucleotides in length) by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Prepare a cDNA library from the isolated footprints for high-throughput sequencing.

-

-

Sequencing and Data Analysis:

-

Sequence the cDNA library.

-

Align the sequencing reads to the bacterial genome to determine the positions of the stalled ribosomes.

-

Analyze the data to identify specific stalling motifs and the overall effect of this compound on translation.

-

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM enables the high-resolution structural determination of the this compound-ribosome complex, providing detailed insights into the molecular interactions.

Protocol:

-

Complex Formation:

-

Incubate purified 70S ribosomes with an excess of this compound to ensure saturation of the binding site.

-

-

Grid Preparation and Vitrification:

-

Apply a small volume of the this compound-ribosome complex solution to a cryo-EM grid.

-

Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane to vitrify the sample.

-

-

Data Collection:

-

Collect a large dataset of images of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction and contrast transfer function (CTF) estimation on the raw images.

-

Pick individual ribosome particles and perform 2D classification to select for high-quality particles.

-

Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the this compound-ribosome complex.

-

-

Model Building and Analysis:

-

Build an atomic model of the complex into the cryo-EM density map.

-

Analyze the model to identify the specific interactions between this compound and the ribosomal components.

-

Conclusion

This compound, a 16-membered macrolide, effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit within the nascent peptide exit tunnel. The interaction is primarily with the 23S rRNA, leading to steric hindrance of the elongating polypeptide chain. While specific quantitative binding data for this compound is limited, established experimental protocols such as fluorescence polarization assays, ribosomal footprinting, and cryo-EM provide robust frameworks for its detailed characterization. A thorough understanding of the this compound-ribosome interaction is crucial for the rational design of next-generation macrolide antibiotics with improved efficacy and the ability to circumvent bacterial resistance.

References

In Vitro Activity of Midecamycin A3 Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin A3, a 16-membered macrolide antibiotic, represents a significant area of interest in the ongoing search for effective treatments against gram-positive bacterial infections. As antibiotic resistance continues to be a global health challenge, a thorough understanding of the in vitro activity, mechanism of action, and standardized testing protocols for compounds like this compound is paramount for researchers and drug development professionals. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against a range of gram-positive pathogens, details established experimental methodologies for its evaluation, and visualizes its molecular mechanism of action.

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The primary target for this compound is the 50S ribosomal subunit. By binding to a specific site on the 23S rRNA within the 50S subunit, located near the peptidyl transferase center and the entrance to the nascent peptide exit tunnel, this compound sterically hinders the elongation of the polypeptide chain. This interference can disrupt the translocation step of protein synthesis, where the ribosome moves along the mRNA, ultimately leading to a bacteriostatic effect. The specificity of this compound for bacterial ribosomes over eukaryotic ribosomes contributes to its selective toxicity.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of midecamycin and its derivatives against various gram-positive bacteria as reported in the literature. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.

Table 1: MIC Values of Midecamycin against Staphylococcus Species

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | Multiple clinical isolates | <3.1 | - | - | |

| Staphylococcus aureus (Erythromycin-resistant) | Multiple clinical isolates | - | - | ~0.8 (for Miokamycin) |

Table 2: MIC Values of Midecamycin against Streptococcus Species

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Streptococcus pyogenes | 146 clinical isolates | ≤1 - >4 | - | ≤0.06 (for Midecamycin diacetate) | |

| Streptococcus pyogenes (Erythromycin-susceptible) | Multiple isolates | - | - | 0.5 (for Erythromycin for comparison) | |

| Streptococci (general) | Majority of isolates | <3.1 | - | - | |

| Viridans group streptococci | - | - | - | - | No specific data found for this compound |

Table 3: MIC Values of Midecamycin against Other Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Listeria monocytogenes | Multiple strains | <3.1 | - | - | |

| Enterococcus species | - | - | - | - | No specific data found for this compound |

Experimental Protocols

Standardized methods for determining the in vitro susceptibility of bacteria to antimicrobial agents are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for these procedures. The two most common methods for determining the MIC of this compound are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

1. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent as specified by the manufacturer.

-

Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration for the serial dilutions.

2. Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.

-

Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

3. Assay Procedure:

-

Dispense the appropriate volume of CAMHB into each well of a 96-well microtiter plate.

-

Perform two-fold serial dilutions of the this compound solution across the wells of the plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations, which is then inoculated with the test organism.

1. Preparation of this compound-Containing Agar Plates:

-

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and cool to 45-50°C in a water bath.

-

Prepare serial dilutions of this compound in a suitable solvent.

-

Add a defined volume of each this compound dilution to molten MHA to achieve the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow to solidify.

-

Include a control plate with no antibiotic.

2. Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further dilute the suspension to achieve a final inoculum concentration that will deliver approximately 104 CFU per spot on the agar surface.

3. Inoculation and Incubation:

-

Using a multipoint inoculator, spot the standardized bacterial suspension onto the surface of the this compound-containing agar plates and the control plate.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a faint haze.

Conclusion

Degradation of Midecamycin A3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential degradation pathways of Midecamycin A3, a 16-membered macrolide antibiotic. The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Understanding the degradation profile of this compound is essential for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the validation of stability-indicating analytical methods.

This document summarizes data from studies on midecamycin and analogous 16-membered macrolide antibiotics to present a cohesive picture of its degradation chemistry. It includes detailed experimental protocols for conducting forced degradation studies and visual representations of the principal degradation pathways.

This compound Physicochemical Properties and Stability Profile

This compound is a component of the midecamycin complex, produced by Streptomyces mycarofaciens. Like other macrolides, its structure, which includes a large lactone ring and glycosidically linked sugars, is susceptible to degradation under various environmental conditions. The primary routes of degradation for macrolides include hydrolysis, oxidation, and photolysis.

Studies on similar 16-membered macrolides, such as tylosin and spiramycin, indicate a general sensitivity to acidic, basic, and oxidative conditions, with partial degradation also observed under thermal and photolytic stress[1][2]. Anaerobic digestion studies have shown that midecamycin can be degraded, with hydrolysis and hydroxylation being key reaction pathways[2].

Potential Degradation Products of this compound

While specific forced degradation studies detailing all degradation products of this compound are not extensively published, based on the known reactivity of its functional groups and data from analogous compounds, several potential degradation products can be anticipated. These are summarized in the table below.

| Degradation Pathway | Potential Degradation Product | Description of Change | Anticipated Stress Condition |

| Hydrolysis (Acidic/Basic) | Open-Loop this compound | Hydrolytic cleavage of the lactone ester bond, opening the 16-membered ring. | Acid, Base |

| Desmycarosyl this compound | Hydrolysis of the glycosidic bond linking the mycarose sugar to the mycaminose sugar. | Acid | |

| Aglycone of this compound | Complete hydrolysis of both glycosidic bonds, removing the disaccharide moiety. | Strong Acid | |

| Oxidation | This compound N-Oxide | Oxidation of the dimethylamino group on the mycaminose sugar. | Oxidizing agents (e.g., H₂O₂) |

| This compound Epoxide/Peroxide | Oxidation of the double bonds within the macrolactone ring. | Oxidizing agents (e.g., H₂O₂) | |

| 14-Hydroxy this compound | Hydroxylation of the macrolactone ring, a known metabolic pathway.[3] | Metabolic/Oxidative | |

| Photodegradation | Various Photoproducts | Complex reactions including isomerizations, rearrangements, and cleavage of bonds upon exposure to UV light. | UV/Sunlight |

| Biological Degradation | This compound 2'-O-Glycosides | Enzymatic attachment of sugar moieties to the 2'-hydroxyl group of the mycaminose sugar, leading to inactivation.[4] | Microbial Action |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradants and establish the stability-indicating nature of analytical methods.[4] The following protocols are adapted from general ICH guidelines and studies on similar macrolide antibiotics[1][5]. A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary, irrelevant degradation products.[6]

General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or a mixture of acetonitrile and water. This stock solution is then used for the individual stress studies.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Mix the this compound stock solution with an equal volume of 0.1 N hydrochloric acid (HCl).

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Immediately neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide (NaOH) and dilute with mobile phase for analysis.

-

-

Basic Hydrolysis:

-

Mix the this compound stock solution with an equal volume of 0.1 N NaOH.

-

Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C), as macrolides can be more sensitive to base than acid.

-

Withdraw samples at appropriate time points.

-

Immediately neutralize the samples with an equivalent amount of 0.1 N HCl and dilute with mobile phase for analysis.

-

-

Neutral Hydrolysis:

-

Mix the this compound stock solution with an equal volume of purified water.

-

Incubate the solution at a controlled elevated temperature (e.g., 80°C).

-

Withdraw samples at appropriate time points and dilute with mobile phase for analysis.

-

Oxidative Degradation

-

Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Monitor the reaction at various time points (e.g., 2, 6, 12, 24 hours).

-

Once the target degradation is achieved, dilute the sample with mobile phase for immediate analysis.

Photolytic Degradation

-

Expose the this compound stock solution (in a photostable, transparent container) and solid drug substance to a light source according to ICH Q1B guidelines. This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after the exposure period.

Thermal Degradation

-

Place the solid this compound drug substance in a thermostatically controlled oven (e.g., at 80°C).

-

Withdraw samples at various time points.

-

Prepare solutions of the stressed solid samples in a suitable solvent for analysis.

Analytical Methodology

A stability-indicating analytical method is required to separate this compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is typically employed.

Quantitative Analysis Data

The following table presents a validated HPLC-DAD method for the quantification of this compound and its related substances.[7]

| Parameter | Value |

| Column | Agilent Extend-C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | 100 mmol/L Formic acid amine solution (pH adjusted to 7.3) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0 min (40% B), 25 min (50% B), 30 min (60% B), 35 min (80% B), 36 min (40% B), 45 min (40% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 280 nm (for this compound) |

| Injection Volume | 10 µL |

| LOQ for this compound | 0.76 µg/mL[7] |

| LOD for this compound | Not explicitly stated, but S/N of 3:1 is used for LOD calculation.[7] |

Degradation Pathways and Visualizations

The following diagrams illustrate the logical workflows and potential chemical degradation pathways for this compound based on its chemical structure and the behavior of similar macrolides.

Caption: Workflow for a forced degradation study of this compound.

Caption: Key potential degradation pathways for this compound.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Hydroxylation and hydrolysis: two main metabolic ways of spiramycin I in anaerobic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asjp.cerist.dz [asjp.cerist.dz]

- 4. Midecamycin Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site [mdpi.com]

- 5. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Midecamycin A3 Solubility: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the solubility characteristics of Midecamycin A3, a 16-membered macrolide antibiotic.[1] Intended for researchers, scientists, and professionals in drug development, this document consolidates available data on its solubility in various solvents, details relevant experimental protocols, and visualizes key biological and analytical processes.

Physicochemical Properties

Midecamycin is synthesized from Streptomyces mycarofaciens and exists as a mixture of components, primarily Midecamycin A1 and this compound.[1][2] this compound is distinguished by its unique spectral properties, with a maximum UV absorption at 280 nm.[3]

| Property | Value | Source |

| Molecular Formula | C41H67NO15 | [2] |

| Molar Mass | 813.979 g·mol−1 | [2] |

| Melting Point | 122-125 °C | [2] |

| Appearance | Not specified (solid) | |

| UV λmax | 280 nm | [3] |

Solubility Profile of Midecamycin

Midecamycin is characterized as a lipophilic, or fat-soluble, compound, which facilitates its rapid absorption in the alkaline environment of the intestine and allows for good penetration into tissues.[3][4] While specific quantitative data for this compound is limited, the solubility for the general Midecamycin complex has been reported in several common laboratory solvents.

| Solvent | Type | Reported Solubility | Temperature (°C) | Source |

| DMSO | Organic | 60 mg/mL | Not Specified | [5] |

| DMSO | Organic | Soluble | Not Specified | [3] |

| Ethanol (>95.5%) | Organic | 50 mg/mL | Not Specified | [5] |

| Ethanol (>95.5%) | Organic | Almost completely soluble | 20 | [2] |

| Methanol | Organic | Very soluble | Not Specified | [2] |

| Chloroform | Organic | Very soluble | Not Specified | [2] |

| Ethyl Acetate | Organic | Very soluble | Not Specified | [2] |

| Benzene | Organic | Very soluble | Not Specified | [2] |

| Ethyl Ether | Organic | Very soluble | Not Specified | [2] |

| Water | Aqueous | Insoluble | Not Specified | [4][6] |

| Acidic Water (low pH) | Aqueous | Soluble | Not Specified | [2] |

| In Vivo Formulation 1 | Aqueous/Organic Mix | ≥ 2.25 mg/mL | Not Specified | [7] |

| In Vivo Formulation 2 | Aqueous/Organic Mix | ≥ 2.25 mg/mL | Not Specified | [7] |

Note: In Vivo Formulation 1 consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. In Vivo Formulation 2 consists of 10% DMSO and 90% corn oil.[7]

Experimental Protocols

Precise determination of solubility requires standardized experimental procedures. The following sections outline a general method for solubility assessment and a specific HPLC protocol for the quantification of this compound.

The shake-flask method is a standard technique for determining equilibrium solubility.

-

Preparation : Add an excess amount of this compound solid to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial).

-

Equilibration : Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear, saturated supernatant. A syringe filter (e.g., 0.22 µm PTFE) is suitable for removing fine particulates.

-

Quantification : Accurately dilute an aliquot of the saturated supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as the HPLC-DAD protocol described below.

This method is adapted from a published quality control procedure for Midecamycin and is specific for analyzing its components, including this compound.[1][8]

-

Diluent Preparation : Prepare the diluent by mixing the HPLC mobile phases A and B at a ratio of 60:40.[1][8]

-

Standard/Sample Preparation :

-

Accurately weigh the Midecamycin reference standard or sample.

-

Prepare a stock solution by dissolving the material in the diluent to a target concentration (e.g., 2.0 mg/mL).[8]

-

Use ultrasonic dissolution to ensure the material is fully dissolved.[8]

-

Filter the solution through a solvent-resistant filter (e.g., 0.45 µm) prior to injection.[8]

-

-

Chromatographic Conditions :

-

Column : Agilent Extend-C18 (250 mm × 4.6 mm, 5 µm).[8]

-

Column Temperature : 35 °C.[8]

-

Flow Rate : 1.0 mL/min.[8]

-

Injection Volume : 10 µL.[8]

-

Detection : Diode Array Detector (DAD). Monitor at 280 nm for this compound and 232 nm for other components like Midecamycin A1.[1][8]

-

Gradient Program :

-

0 min: 40% B

-

25 min: 50% B

-

30 min: 60% B

-

35 min: 80% B

-

36 min: 40% B

-

45 min: 40% B[8]

-

-

-

Analysis : Construct a calibration curve using serial dilutions of a known this compound standard. Calculate the concentration in the test samples by comparing their peak areas to the calibration curve.

Visualized Pathways and Workflows

The following diagrams illustrate the mechanism of action, pharmacokinetic pathway, and a typical analytical workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Midecamycin - Wikipedia [en.wikipedia.org]

- 3. Buy Midecamycin | 35457-80-8 | >90% [smolecule.com]

- 4. Midecamycin | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Midecamycin | Antibiotic | Antibacterial | TargetMol [targetmol.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. mdpi.com [mdpi.com]

Midecamycin A3 Resistance in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midecamycin, a 16-membered macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its clinical efficacy, however, is threatened by the emergence of bacterial resistance. This guide provides an in-depth overview of the core mechanisms governing resistance to Midecamycin A3. The primary modes of resistance include target site modification, primarily through methylation of 23S rRNA by erm-encoded enzymes; active drug efflux mediated by pumps such as those encoded by mef genes; and enzymatic inactivation of the antibiotic through phosphorylation or glycosylation. Understanding these mechanisms is critical for the development of novel therapeutic strategies to combat macrolide-resistant pathogens. This document details the molecular basis of each resistance pathway, presents comparative quantitative data on antibiotic susceptibility, outlines key experimental protocols for resistance determination, and provides visual diagrams of the underlying biological processes.

Core Mechanisms of Resistance

Bacteria have evolved three principal strategies to resist the action of this compound and other macrolide antibiotics.

Target Site Modification (MLSB Phenotype)

The most common and clinically significant mechanism of high-level macrolide resistance is the modification of the antibiotic's target on the bacterial ribosome.[1] This is mediated by a family of enzymes called Erythromycin Ribosome Methylases (Erm), encoded by erm genes (e.g., erm(A), erm(B), erm(C)).[1][2]

-

Molecular Action : Erm methyltransferases utilize S-adenosyl-L-methionine as a methyl donor to mono- or dimethylate a specific adenine residue (A2058 in E. coli numbering) within Domain V of the 23S ribosomal RNA.[3] This methylation induces a conformational change in the ribosome's peptidyl transferase center, sterically hindering the binding of macrolide antibiotics.[3]

-

Resistance Phenotype : This mechanism confers cross-resistance to macrolides (14-, 15-, and 16-membered), lincosamides (e.g., clindamycin), and streptogramin B antibiotics, a phenotype known as MLSB.[2][4]

-

Expression : The expression of erm genes can be either constitutive (always on) or inducible.[2] In inducible resistance, a sub-inhibitory concentration of a 14- or 15-membered macrolide is required to activate the translation of the erm mRNA.[2] Midecamycin, as a 16-membered macrolide, is generally a weak inducer of erm expression but is strongly affected by a constitutively expressed methylase.[5]

Active Efflux (M Phenotype)

A second common mechanism involves actively pumping the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target in sufficient concentrations.[3][6] This typically results in low- to moderate-level resistance.[6]

-

Molecular Action : This process is primarily mediated by ATP-Binding Cassette (ABC) transporters or pumps from the Major Facilitator Superfamily (MFS).[3][6] In many Gram-positive pathogens, such as Streptococcus pneumoniae, this is encoded by the mef (macrolide efflux) gene, often found in an operon with mel (also known as msr(D)), which encodes an ABC transporter protein.[6][7] The Mef(A)/Mef(E) protein is an MFS pump, and evidence suggests it forms a two-gene efflux system with the Mel/Msr(D) protein.[6]

-

Resistance Phenotype : The efflux mechanism is specific to 14- and 15-membered macrolides.[3][7] Therefore, bacteria possessing only this mechanism (the M phenotype) remain susceptible to 16-membered macrolides like midecamycin, as well as lincosamides and streptogramin B.[1][3] This makes midecamycin a potential therapeutic option for infections caused by strains with the M phenotype.[1]

Enzymatic Inactivation

Bacteria can produce enzymes that chemically modify and inactivate midecamycin, rendering it unable to bind to the ribosome.[8][9]

-

Molecular Action :

-

Phosphorylation : Macrolide phosphotransferases (Mph), such as those encoded by mph genes (e.g., mph(A), mph(B)), can inactivate midecamycin. These enzymes catalyze the phosphorylation of the 2'-hydroxyl group on the mycaminose sugar, a key site for ribosomal interaction.[8][9]

-

Glycosylation : Glycosyltransferases can attach various sugar moieties to midecamycin, also commonly at the 2'-OH group. This modification completely abrogates its antibacterial activity.[8][10]

-

-

Significance : While less prevalent than target site modification or efflux in some species, enzymatic inactivation is a significant resistance mechanism, particularly in macrolide-producing organisms and certain pathogenic species like Nocardia.[8][9]

Quantitative Data: In Vitro Susceptibility

The minimum inhibitory concentration (MIC) of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. The tables below summarize typical MIC values for midecamycin and other macrolides against streptococcal species possessing different resistance mechanisms. Data for midecamycin is limited; therefore, data for josamycin and spiramycin (other 16-membered macrolides) are included as proxies.

Table 1: MICs of Macrolides against Streptococcus pneumoniae by Resistance Genotype

| Antibiotic | Genotype | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Erythromycin (14-membered) | erm(B) | 8 to >128 | >128 | >128 |

| mef(A) | 1 - 64 | 8 | 8 | |

| Josamycin (16-membered) | erm(B) | 0.5 to >128 | 16 | >128 |

| mef(A) | 0.03 - 0.25 | 0.06 | 0.12 | |

| Spiramycin (16-membered) | erm(B) | 8 to >128 | >128 | >128 |

| mef(A) | 0.06 - 1 | 0.25 | 0.5 |

Source: Adapted from data presented in "Mechanisms of macrolide resistance".[11]

Table 2: Midecamycin Activity against Streptococcus pyogenes by Resistance Phenotype

| Phenotype | Resistance Mechanism | Midecamycin MIC₉₀ (mg/L) | Erythromycin MIC₉₀ (mg/L) |

| Susceptible | None | ≤ 0.06 | 0.06 |

| M Phenotype | Efflux (mef gene) | ≤ 0.06 | 16 |

| MLSB (inducible) | Target Modification (erm gene) | 1 | > 128 |

| MLSB (constitutive) | Target Modification (erm gene) | > 4 | > 128 |

Source: Adapted from data in "In vitro activity of midecamycin diacetate...against Streptococcus pyogenes".[1]

Table 3: Midecamycin MICs for Susceptible vs. Resistant Mycoplasma pneumoniae

| Strain Type | Relevant Mutation | Midecamycin MIC (mg/L) | Erythromycin MIC (mg/L) |

| Susceptible (MIC₉₀) | None | 0.125 | 0.0156 |

| Resistant | A2062G (23S rRNA) | ≥ 64 | ≥ 32 |

Note: M. pneumoniae uses a different numbering for 23S rRNA positions. Source: Adapted from data in "Emergence of Macrolide-Resistant Mycoplasma pneumoniae...".[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antibiotic.

-

Objective : To find the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

-

Materials :

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented as needed for fastidious organisms (e.g., with lysed horse blood for streptococci).

-

This compound stock solution of known concentration.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Sterile diluents and pipetting equipment.

-

-

Protocol :

-

Prepare Antibiotic Dilutions : Dispense 50 µL of sterile broth into all wells of a 96-well plate. Create a serial two-fold dilution of this compound across the plate. Start by adding 50 µL of a 2x working concentration of the antibiotic to the first column, mix, and transfer 50 µL to the next column. Repeat across the plate, discarding the final 50 µL from the last dilution column. This will result in wells with decreasing concentrations of the antibiotic.

-

Prepare Inoculum : Grow bacterial colonies on a suitable agar plate. Suspend colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation : Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation : Incubate the plate at 35-37°C for 16-20 hours in ambient air (or 5% CO₂ for capnophilic organisms like S. pneumoniae).

-

Reading Results : The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).

-

PCR Detection of Resistance Genes (erm and mef)

Polymerase Chain Reaction (PCR) is used to detect the presence of specific resistance genes in the bacterial genome.

-

Objective : To identify the genetic determinants (erm(B), mef(A)/mef(E)) responsible for macrolide resistance.

-

Materials :

-

Bacterial DNA template, extracted from the isolate.

-

Specific forward and reverse primers for each target gene (e.g., erm(B), mef(A)).

-

PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer).

-

Thermocycler.

-

Agarose gel electrophoresis equipment.

-

-

Protocol :

-

DNA Extraction : Lyse bacterial cells (e.g., by boiling or using a commercial kit) to release genomic DNA.

-

PCR Amplification :

-

Prepare a reaction mix containing the PCR master mix, forward primer, reverse primer, and the extracted DNA template.

-

Place the reaction tubes in a thermocycler.

-

A typical cycling program includes:

-

Initial denaturation: 95°C for 5 minutes.

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-60°C (primer-dependent) for 45 seconds.

-

Extension: 72°C for 60 seconds.

-

-

Final extension: 72°C for 5-7 minutes.

-

-

-

Detection :

-

Mix the PCR product with a loading dye and load it onto a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Run the gel electrophoresis to separate DNA fragments by size.

-

Visualize the DNA bands under UV light. The presence of a band at the expected molecular size for the target gene indicates a positive result.

-

-

Efflux Pump Activity Assay

This assay qualitatively or semi-quantitatively assesses the activity of efflux pumps using a fluorescent dye that is a substrate for these pumps.

-

Objective : To determine if active efflux is a resistance mechanism in a bacterial isolate.

-

Principle : Ethidium bromide (EtBr) fluoresces when it intercalates with DNA inside the cell. Efflux pumps can expel EtBr, reducing intracellular accumulation and fluorescence. An active efflux pump will require a higher external concentration of EtBr to produce fluorescence.

-

Materials :

-

Tryptic Soy Agar (TSA) or other suitable agar plates.

-

Ethidium bromide (EtBr) stock solution.

-

Bacterial cultures adjusted to 0.5 McFarland standard.

-

(Optional) An efflux pump inhibitor (EPI) like reserpine or verapamil.

-

-

Protocol (EtBr-Agar Cartwheel Method) :

-

Plate Preparation : Prepare a series of agar plates containing increasing concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L). Keep plates protected from light.

-

Inoculation : Dip a sterile cotton swab into the standardized bacterial suspension and streak it radially from the center to the edge of each EtBr-containing plate, resembling spokes on a wheel. A susceptible control strain and the test isolate should be plated on the same plate.

-

Incubation : Incubate the plates at 37°C overnight, protected from light.

-

Interpretation :

-

Examine the plates under a UV transilluminator.

-

The minimum concentration of EtBr that produces fluorescence is recorded.

-

Strains with active efflux will show fluorescence only at higher concentrations of EtBr compared to susceptible control strains.

-

-

Confirmation with EPI : To confirm efflux activity, the MIC of this compound can be determined in the presence and absence of a sub-inhibitory concentration of an EPI. A significant (≥4-fold) reduction in the MIC in the presence of the EPI indicates that efflux is a relevant resistance mechanism.

-

Visualizations of Resistance Pathways

Signaling and Resistance Mechanisms

Caption: Overview of this compound resistance mechanisms in bacteria.

Experimental Workflow for Resistance Characterization

Caption: Workflow for identifying this compound resistance mechanisms.

References

- 1. In vitro activity of midecamycin diacetate, a 16-membered macrolide, against Streptococcus pyogenes isolated in France, 1995-1999 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibility and analysis of macrolide resistance genes in Streptococcus pneumoniae isolated in Hamadan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The in vitro activity of some 14-, 15- and 16- membered macrolides against Staphylococcus spp., Legionella spp., Mycoplasma spp. and Ureaplasma urealyticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Type M Resistance to Macrolides Is Due to a Two-Gene Efflux Transport System of the ATP-Binding Cassette (ABC) Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. In vitro activity of midecamycin, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emergence of Macrolide-Resistant Mycoplasma pneumoniae with a 23S rRNA Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Midecamycin Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. facm.ucl.ac.be [facm.ucl.ac.be]

Methodological & Application

Application Note: Quantification of Midecamycin A3 by High-Performance Liquid Chromatography (HPLC)

Introduction

Midecamycin is a 16-membered macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[1][2] It is a complex mixture of related compounds, with Midecamycin A1 and Midecamycin A3 being significant components. Accurate quantification of these components is crucial for quality control in pharmaceutical formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in bulk drug substances and tablet dosage forms. The method utilizes a Diode Array Detector (DAD) for specific detection at the maximum absorption wavelength of this compound.

Key Experimental Parameters

A summary of the essential HPLC parameters for the quantification of this compound is provided below. This method is based on a validated approach for the analysis of midecamycin and its related components.[1][2]

| Parameter | Value |

| HPLC System | High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) |

| Column | Information not specified in the provided search results. A C18 column is commonly used for macrolide antibiotics. |

| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B. The specific gradient program is not detailed in the provided search results. |

| Mobile Phase A: Ammonium formate buffer | |

| Mobile Phase B: Acetonitrile | |

| Flow Rate | Information not specified in the provided search results. A typical flow rate is 1.0 mL/min. |

| Detection Wavelength | 280 nm for this compound[1][2] |

| Injection Volume | Information not specified in the provided search results. |

| Column Temperature | Information not specified in the provided search results. |

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the HPLC method for this compound, as reported in the literature.

| Parameter | This compound |

| Limit of Quantification (LOQ) | 0.76 µg/mL[1] |

| Recovery (at 80%, 100%, and 120% spiked levels) | Not explicitly stated for this compound alone, but the method showed good recovery for Midecamycin A1.[1] |

| Linearity | The method demonstrated good linearity, although the specific range and correlation coefficient for this compound are not provided in the search results. |

| Precision | The method was validated for precision, but specific RSD% values for this compound are not detailed. |

| Robustness | The method was found to be robust. |

Experimental Workflow

The overall workflow for the quantification of this compound by HPLC is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification by HPLC.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the quantification of this compound in both raw material and tablet forms.

1. Materials and Reagents

-

This compound reference standard

-

Midecamycin raw material or tablets

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Water (HPLC grade)

-

Diluent: A mixture of mobile phases A and B (ratio of 60:40)[1]

2. Preparation of Solutions

-

Mobile Phase A: Prepare an aqueous solution of ammonium formate. The exact concentration was not specified in the search results, but a concentration of 100 mmol/L has been used in similar analyses.[2] Adjust the pH if necessary.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration.

-